molecular formula C15H16N2O5 B2725171 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester CAS No. 161374-09-0

4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

Cat. No. B2725171
CAS RN: 161374-09-0
M. Wt: 304.302
InChI Key: SFJUFKUJXZOETL-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 1,3-benzodioxol-5-yl group, which is a common moiety in organic chemistry . It’s part of the structure of several important compounds, including some used in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds involves an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . These configurations contribute directly to their distinct chemical behavior, offering both stability and reactivity under varying conditions .


Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, similar compounds have been involved in reactions such as protodeboronation .


Physical And Chemical Properties Analysis

Similar compounds like PMK Methyl Glycidate and PMK Ethyl Glycidate have been described. PMK Methyl Glycidate appears as a crystalline substance, ranging in color from white to off-white, with a unique aromatic smell . PMK Ethyl Glycidate is an organic compound commonly presented as a honey-like light yellow wax .

Scientific Research Applications

Synthesis and Chemical Reactivity

The research on derivatives of pyrimidine, such as "4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester," often focuses on their synthesis and subsequent reactivity. For example, Zigeuner, Knopp, and Blaschke (1976) explored tetrahydro-6-methyl- and -6-phenyl-2-oxopyrimidine-5-carboxylic acids, which are obtained through hydrogenolysis and hydrolysis processes, showcasing the chemical versatility of pyrimidine derivatives in producing a range of bioactive molecules (Zigeuner, Knopp, & Blaschke, 1976).

Biological Activities

Several studies have focused on synthesizing pyrimidine derivatives to evaluate their biological activities. Rana et al. (2011) and Rana, Kaur, and Kumar (2004) synthesized various dihydropyrimidine derivatives to assess their anti-ulcer and antihypertensive activities, respectively. These studies highlight the potential of pyrimidine derivatives in developing new therapeutic agents with improved activity and lesser toxicity (Rana et al., 2011); (Rana, Kaur, & Kumar, 2004).

Advanced Material Synthesis

The synthesis and applications of pyrimidine derivatives extend beyond biological activities to the development of new materials. For instance, Maleki et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions, highlighting the role of pyrimidine derivatives in green chemistry and the synthesis of compounds with varied biological activities (Maleki et al., 2017).

Antiallergy and Anticancer Properties

Research has also explored the antiallergy and anticancer properties of pyrimidine derivatives. Temple et al. (1979) discovered novel pyrimidine derivatives that exhibit oral activity in rat passive cutaneous anaphylaxis tests, indicating their potential as antiallergenic agents (Temple et al., 1979). Gad et al. (2020) synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and evaluated their in vitro and in vivo apoptosis-inducing activity against breast cancer, showcasing the anticancer potential of these compounds (Gad et al., 2020).

properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-20-14(18)12-8(2)16-15(19)17-13(12)9-4-5-10-11(6-9)22-7-21-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJUFKUJXZOETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester
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4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

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